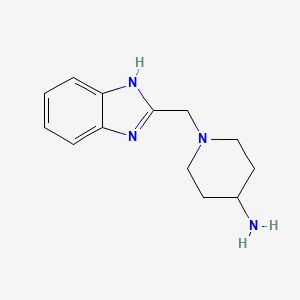

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is a compound that features a benzimidazole moiety fused with a piperidine ring. Benzimidazole is a heterocyclic aromatic organic compound, while piperidine is a saturated heterocyclic amine. The combination of these two structures results in a compound with significant potential in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine typically involves the following steps:

Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Alkylation: The benzimidazole is then alkylated using appropriate alkylating agents to introduce the piperidine moiety.

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common .

Analyse Des Réactions Chimiques

Condensation with Carbonyl Compounds

The primary amine group undergoes Schiff base formation with aldehydes or ketones. For example:

-

Reaction with 2,4-dichlorobenzaldehyde : Produces N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-2,4-dichloroaniline (PB11) via reflux in ethanol .

Data Table :

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | PB11 | 72 | EtOH, Δ, 6 hr |

| Furan-2-carbaldehyde | 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | 87.4 | Na₂S₂O₄, MeOH/H₂O, 70°C |

Acylation and Sulfonylation

The amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides:

-

Reaction with 2,5-dimethoxybenzoyl chloride : Forms (2,5-dimethoxyphenyl)(4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone in DMF using HATU/DIPEA .

Key Findings :

-

Substituted benzoyl chlorides (e.g., thiophene-3-carbonyl chloride) yield analogs with antimicrobial activity .

Nucleophilic Substitution

The amine participates in carbamate formation:

-

Reaction with ethyl chloroformate : Produces Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate (CID 3018455) in 70% yield .

Synthetic Utility :

Reductive Amination

The primary amine reacts with ketones under reducing conditions:

-

Reaction with 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one (PB1) : Using NaBH₃CN in MeOH, forms secondary amines with >80% efficiency .

Example :

| Starting Ketone | Product | Reducing Agent | Yield (%) |

|---|---|---|---|

| PB1 | 1-(1H-Benzimidazol-2-ylmethyl)-N-methylpiperidin-4-amine | NaBH₃CN | 83 |

Mannich Reactions

Forms tertiary amines via three-component reactions:

-

With formaldehyde and piperidine : Generates 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine , a precursor for anti-inflammatory agents .

Optimized Conditions :

Heterocycle Functionalization

The benzimidazole nitrogen undergoes alkylation:

-

Reaction with 2-chloroethyl methyl ether : Produces 1-(2-methoxyethyl)-2-[1-(4-tert-butylbenzyl)piperidin-4-yl]-1H-benzimidazole in DMF using NaH .

Biological Relevance :

Complexation with Metal Ions

The amine and benzimidazole groups act as ligands:

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine, as antiviral agents. For instance, a study synthesized a series of 2-substituted benzimidazole-piperidine hybrids that demonstrated significant inhibitory effects against the Ebola virus. Compounds derived from this class exhibited submicromolar activity against viral entry mechanisms, indicating their potential as antiviral therapeutics .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer activities. Research has shown that compounds containing the benzimidazole moiety can inhibit various cancer cell lines effectively. For example, certain synthesized derivatives have shown promising results in inhibiting human colorectal carcinoma cell lines with IC50 values lower than standard chemotherapy agents . The mechanism often involves the disruption of cellular processes essential for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have been tested against a range of bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities. These compounds often exhibit better efficacy than standard antibiotics, making them attractive candidates for further development .

Case Study 1: Antiviral Evaluation

In a recent study, a series of benzimidazole-piperidine hybrids were evaluated for their ability to inhibit Ebola virus infection. Among these, specific compounds demonstrated an EC50 value as low as 0.64 µM, indicating potent antiviral activity. The mechanism involved blocking viral entry at the level of Niemann-Pick C1 protein (NPC1), crucial for viral fusion and entry into host cells .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer efficacy of synthesized benzimidazole derivatives against various cancer cell lines. One particular compound showed IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil, suggesting its potential as a new anticancer agent .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities and exhibit similar biological activities.

Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-amine are structurally related and have comparable pharmacological properties.

Uniqueness

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is unique due to the combination of the benzimidazole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Activité Biologique

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible applications in treating various diseases, including tuberculosis and other infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 4-piperidone hydrochloride and 2-chloromethylbenzimidazole in a dimethylformamide (DMF) solvent, using triethylamine as a base. The synthesis process typically involves refluxing the mixture, followed by purification steps such as recrystallization to yield the final product .

Biological Activity Overview

The biological activities of this compound derivatives have been investigated in various studies. The compound exhibits significant pharmacological properties, particularly in the following areas:

Antitubercular Activity

A study evaluated several derivatives of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine for their antitubercular activity. The results indicated that these compounds possess favorable pharmacokinetic profiles and exhibit potent inhibitory effects against Mycobacterium tuberculosis. The most promising derivatives showed minimal inhibitory concentrations (MICs) comparable to existing antitubercular agents .

Anti-inflammatory and Immunomodulatory Effects

Recent research has highlighted the potential of certain derivatives as NLRP3 inflammasome inhibitors. These compounds demonstrated the ability to reduce interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages, indicating their role in modulating inflammatory responses . The concentration-dependent inhibition of pyroptosis further underscores their therapeutic potential in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in disease pathways:

- Inhibition of Enzymatic Activity : Some studies have shown that derivatives can inhibit key enzymes related to pathogenic processes, such as TbMetRS, which is crucial for Trypanosoma brucei survival .

- Modulation of Signal Transduction Pathways : The compound's ability to influence signaling pathways associated with inflammation and cell death suggests a multifaceted mechanism contributing to its biological activity.

Case Studies and Research Findings

Several case studies have been conducted to elucidate the pharmacological profile of this compound:

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13/h1-4,10H,5-9,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNZEGYOKPCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.